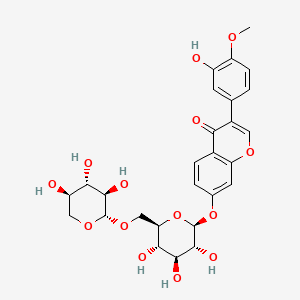

Calycosin 7-O-xylosylglucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

224957-12-4 |

|---|---|

Molecular Formula |

C27H30O14 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI Key |

UJFILKCKDPSIPS-FGXGINFVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Calycosin 7-O-xylosylglucoside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside, has garnered significant attention in the scientific community for its potential therapeutic applications. As a bioactive compound, it demonstrates a range of pharmacological activities, including osteogenic, neuroprotective, and antioxidant effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its role in cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary source being the roots of various species within the Astragalus genus (Fabaceae family), commonly known as milkvetch or Huangqi in traditional Chinese medicine. Astragalus membranaceus (Fisch.) Bge. and its variety Astragalus membranaceus var. mongholicus (Bge.) Hsiao are the most well-documented sources of this compound.

The concentration of this compound can vary depending on the plant part, geographical origin, and processing methods. Research indicates that the roots of Astragalus species are the primary storage organ for this isoflavonoid.

Quantitative Analysis of this compound in Astragalus membranaceus

The following table summarizes the quantitative data on the content of this compound (often reported as Calycosin-7-O-glucoside) in Astragalus membranaceus.

| Plant Material | Processing Method | Calycosin 7-O-glucoside Content (µg/g) | Reference |

| Roasted Astragalus membranaceus water extract | Roasting | 847.88 | [1] |

| Astragalus membranaceus var. mongholicus roots | Natural drying | Varies significantly by habitat | [2] |

| Astragalus membranaceus var. mongholicus seedlings (roots) | Low temperature (2°C) | Increased accumulation | [2] |

| Astragalus membranaceus var. mongholicus seedlings (stems) | Low temperature (2°C) | Increased accumulation | [2] |

| Astragalus membranaceus var. mongholicus seedlings (leaves) | Low temperature (2°C) | Increased accumulation | [2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following is a comprehensive protocol synthesized from various cited methodologies.

Experimental Workflow for Isolation and Purification

References

Characterization of Calycosin 7-O-xylosylglucoside from Sophora flavescens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycosin (B1668236) 7-O-xylosylglucoside is a significant isoflavonoid (B1168493) glycoside found in the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the characterization of this compound, including its structural elucidation, biological activities, and the experimental methodologies employed for its investigation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Calycosin 7-O-xylosylglucoside and other related natural products. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, along with a summary of its known effects on key signaling pathways implicated in various diseases.

Introduction

Sophora flavescens Ait. (Ku Shen) is a medicinal plant belonging to the Leguminosae family, and its roots are a rich source of various bioactive compounds, including alkaloids and flavonoids. Among the flavonoids, isoflavones and their glycosides are of particular interest due to their diverse pharmacological activities. Calycosin, an O-methylated isoflavone, and its glycosidic derivatives are prominent constituents of Sophora flavescens. While Calycosin and its 7-O-glucoside have been the subject of numerous studies, this compound remains a less-explored but potentially significant bioactive molecule. This guide focuses on the available information regarding the characterization and biological activities of this compound, with a broader discussion of its aglycone, calycosin, to infer its potential therapeutic applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

| Chemical Structure | Calycosin (aglycone) with a xylosylglucoside moiety attached at the 7-hydroxyl position. | |

| Appearance | Typically a white or off-white powder. | |

| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents. Poorly soluble in water. |

Isolation and Structural Elucidation

The isolation and purification of this compound from the roots of Sophora flavescens involve a multi-step process.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation : Dried and powdered roots of Sophora flavescens are used as the starting material.

-

Extraction :

-

The powdered root material is extracted with a polar solvent such as methanol or ethanol, often using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[2]

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Fractionation :

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification :

-

The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography : Silica gel, polyamide, or Sephadex LH-20 column chromatography is commonly employed for initial separation.[3]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.[4][5][6]

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are used to elucidate the detailed structure, including the positions of protons and carbons, and the nature and attachment points of the sugar moieties.[7]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the available literature, the biological activities of its aglycone, calycosin, and the closely related calycosin-7-O-glucoside provide strong indications of its potential therapeutic effects.

Anti-Cancer Activity

Calycosin has demonstrated significant anti-cancer properties in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[8][9][10][11]

| Cell Line | Compound | IC₅₀ Value | Reference |

| Human Osteosarcoma 143B | Calycosin | ~20 µg/mL (viability) | [1] |

| Human Breast Cancer (MCF-7) | Calycosin | Effective at 6.25–200 μM | [11] |

| Human Cervical Cancer (HeLa) | Calycosin-7-O-D-glucoside | Effective at 2.5–100 µg/mL | [11] |

| Human Gastric Cancer | Calycosin (in combination) | Enhances cisplatin (B142131) efficacy | [12] |

Anti-Inflammatory Activity

Calycosin and its glycosides exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][13][14][15][][17]

| Assay | Cell Line | Compound | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Calycosin Glycoside | Markedly inhibits NO production | [15][17] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 | Calycosin Glycoside | Markedly inhibits cytokine production | [15][17] |

Hepatoprotective Activity

This compound has been shown to exhibit hepatoprotective effects by scavenging oxidative damage.[1][4][18][19] Calycosin has also been found to protect against liver fibrosis.[20]

| Assay | Cell Line/Model | Compound | Effect | Reference |

| D-galactosamine-induced cytotoxicity | Human hepatic cell HL-7702 | This compound | Protective effect | [4][19] |

| Carbon tetrachloride-induced liver fibrosis | Mice | Calycosin | Significantly reduced liver index and markers of fibrosis | [20] |

Antioxidant Activity

The flavonoid structure of this compound suggests inherent antioxidant properties.

| Assay | Compound | Activity | Reference |

| DPPH Radical Scavenging | Calycosin | Potent antioxidant activity | |

| Oxygen Radical Absorbance Capacity (ORAC) | Calycosin | High antioxidant capacity |

Mechanisms of Action: Signaling Pathways

Calycosin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Calycosin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[6][10][21][22]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Calycosin and its glycosides inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][14][23][24]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Calycosin can modulate the MAPK pathway to induce apoptosis in cancer cells and reduce inflammation.[1][3][9][13]

Detailed Experimental Protocols

Western Blot Analysis for PI3K/Akt Pathway

This protocol is adapted for the analysis of the effect of this compound on the PI3K/Akt pathway in a relevant cell line.

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

Sample Preparation : Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation :

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

ELISA for NF-κB Activation

This protocol outlines the measurement of NF-κB p65 activation in nuclear extracts.[14][25]

-

Cell Treatment and Nuclear Extraction : Treat cells with this compound and an inflammatory stimulus (e.g., LPS). Prepare nuclear extracts from the cells.

-

ELISA Procedure :

-

Use a commercially available NF-κB p65 ELISA kit.

-

Add standards and nuclear extracts to the wells of the microplate pre-coated with an antibody specific for NF-κB p65.

-

Incubate to allow the binding of NF-κB p65 to the antibody.

-

Add a biotin-conjugated anti-NF-κB p65 antibody and incubate.

-

Add streptavidin-HRP and incubate.

-

Add a TMB substrate solution and incubate until color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis : Calculate the concentration of activated NF-κB p65 in the samples based on the standard curve.

qRT-PCR for Cytokine Gene Expression

This protocol describes the quantification of mRNA levels of pro-inflammatory cytokines.[18][26][27]

-

Cell Treatment and RNA Extraction : Treat cells with this compound and an inflammatory stimulus. Extract total RNA from the cells using a suitable RNA isolation kit.

-

Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR) :

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups.

Conclusion

This compound, a flavonoid glycoside from Sophora flavescens, holds significant promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and hepatoprotective properties. While further research is needed to fully elucidate its specific bioactivities and mechanisms of action, the extensive studies on its aglycone, calycosin, provide a strong foundation for its potential applications. The experimental protocols and data presented in this guide are intended to facilitate future research and development of this and other related natural products for the treatment of various diseases. The continued investigation into the pharmacological properties of this compound is warranted to unlock its full therapeutic potential.

References

- 1. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calycosin modulates inflammation via suppressing TLR4/NF-κB pathway and promotes bone formation to ameliorate glucocorticoid-induced osteonecrosis of the femoral head in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calycosin attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

- 8. Calycosin Suppresses RANKL-Mediated Osteoclastogenesis through Inhibition of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calycosin protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calycosin‑7‑O‑β‑D‑glucoside attenuates ischemia‑reperfusion injury in vivo via activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calycosin Enhances Some Chemotherapeutic Drugs Inhibition of Akt Signaling Pathway in Gastric Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 19. researchgate.net [researchgate.net]

- 20. Hepatoprotective effect and possible mechanism of phytoestrogen calycosin on carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. db-thueringen.de [db-thueringen.de]

- 23. researchgate.net [researchgate.net]

- 24. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Physicochemical properties of Calycosin 7-O-xylosylglucoside

An In-depth Technical Guide on the Physicochemical Properties of Calycosin 7-O-β-D-glucoside

Introduction

Calycosin 7-O-β-D-glucoside, an isoflavonoid (B1168493) glycoside, is a significant bioactive compound predominantly isolated from the root of Astragalus membranaceus, a perennial plant utilized in traditional Chinese medicine. It is important to note that while the user requested information on "Calycosin 7-O-xylosylglucoside," the vast majority of scientific literature refers to the more extensively studied "Calycosin 7-O-β-D-glucoside." Given the similarity in nomenclature and the abundance of data for the latter, this guide will focus on Calycosin 7-O-β-D-glucoside, with the acknowledgment that "xylosylglucoside" may be a less common variant or a misnomer. This compound has garnered considerable attention within the scientific community for its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its involvement in key cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of Calycosin 7-O-β-D-glucoside are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₂O₁₀ |

| Molecular Weight | 446.40 g/mol |

| CAS Number | 20633-67-4 |

| Appearance | White crystalline powder |

| Melting Point | 228-230°C |

| Solubility | Sparingly soluble in water (0.5 mg/mL). Soluble in DMSO and methanol. |

| Log P (Octanol-Water) | 1.82 ± 0.05 |

| Storage | Store at -20°C in an amber glass vial under nitrogen. |

| Stability | Stable for 24 months under recommended storage conditions. |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties and for studying the biological activities of Calycosin 7-O-β-D-glucoside.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of Calycosin 7-O-β-D-glucoside is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of Calycosin 7-O-β-D-glucoside is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved Calycosin 7-O-β-D-glucoside in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification from Astragalus membranaceus

This protocol describes a general procedure for the extraction and purification of Calycosin 7-O-β-D-glucoside from its natural source.

-

Materials: Dried and powdered roots of Astragalus membranaceus, ethanol (B145695), water, hydrochloric acid.

-

Procedure:

-

Extraction: The powdered plant material is extracted with a solution of 100% ethanol and 2.5 mol/L hydrochloric acid at a solid-to-liquid ratio of 1:40 for 2 hours.[1]

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or high-speed counter-current chromatography, to isolate Calycosin 7-O-β-D-glucoside.[1] The purity of the isolated compound is then verified by HPLC and its structure confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in studying cellular signaling pathways.

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured in appropriate media and treated with Calycosin 7-O-β-D-glucoside at various concentrations for specific time periods.

-

Protein Extraction: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of the signaling pathway (e.g., phosphorylated and total forms of Akt, NF-κB, Smad1/5/8, GSK3β, STAT3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

-

Signaling Pathways and Mechanisms of Action

Calycosin 7-O-β-D-glucoside exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Calycosin has been shown to activate this pathway, leading to the inhibition of apoptosis in certain cell types.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Calycosin can inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[2]

References

An In-depth Technical Guide on the Biosynthetic Pathway of Calycosin 7-O-xylosylglucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calycosin (B1668236) 7-O-xylosylglucoside, a significant isoflavonoid (B1168493) glycoside found in various medicinal plants, plays a crucial role in their pharmacological properties. Understanding its biosynthetic pathway is paramount for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of the Calycosin 7-O-xylosylglucoside biosynthetic pathway. It details the enzymatic steps, from the general phenylpropanoid pathway to the final glycosylation events, and presents available quantitative data. Furthermore, this guide includes detailed experimental protocols for the key analytical and enzymatic assays cited, and visualizes the core pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

The Biosynthetic Pathway of Calycosin and its Glycosides

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) aglycone, calycosin. This is followed by a sequential two-step glycosylation process.

From L-Phenylalanine to Calycosin

The formation of calycosin starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions characteristic of the isoflavonoid biosynthetic pathway. The key enzymes involved are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl:CoA-ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone reductase (CHR): Acts in concert with CHS to produce 6'-deoxychalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone, liquiritigenin.

-

Isoflavone synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone scaffold, daidzein (B1669772).

-

Isoflavone O-methyltransferase (IOMT): Methylates the 4'-hydroxyl group of daidzein to produce formononetin (B1673546).

-

Isoflavone 3'-hydroxylase (I3'H): Hydroxylates formononetin at the 3'-position to yield calycosin.

Sequential Glycosylation of Calycosin

Once calycosin is synthesized, it undergoes a two-step glycosylation to form this compound. This process involves two distinct UDP-glycosyltransferases (UGTs).

-

Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of calycosin. This reaction is catalyzed by a UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) . The product of this reaction is Calycosin-7-O-β-D-glucoside.[1]

-

Xylosylation: The second step involves the attachment of a xylose residue to the glucose moiety of Calycosin-7-O-glucoside. This is catalyzed by a UDP-xylose:flavonoid-7-O-glucoside (1->2)-xylosyltransferase . This enzyme specifically recognizes the flavonoid-7-O-glucoside as a substrate and utilizes UDP-xylose as the sugar donor. While an enzyme with this exact substrate specificity for calycosin-7-O-glucoside has not been fully characterized, the existence of flavonol-3-O-glycoside xylosyltransferases (EC 2.4.2.35) provides strong evidence for this type of enzymatic activity.[2][3]

Quantitative Data

Quantitative data for the enzymes involved in the this compound biosynthetic pathway is limited, especially for the xylosylation step. However, kinetic parameters for a related isoflavone 7-O-glucosyltransferase from soybean have been reported and are presented here as a reference.

Table 1: Kinetic Parameters of Soybean UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) [1]

| Substrate | Km (µM) | kcat (s-1) |

| Genistein | 3.6 | 0.74 |

| UDP-glucose | 190 | - |

Note: Data for the UDP-xylose:flavonoid-7-O-glucoside (1->2)-xylosyltransferase acting on calycosin-7-O-glucoside is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Calycosin and its Glycosides by HPLC

This protocol outlines a general method for the extraction and quantitative analysis of isoflavones from plant material using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials and Reagents

-

Plant material (e.g., roots, leaves)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

-

Water (HPLC grade)

-

Calycosin, Calycosin-7-O-glucoside, and this compound standards

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

3.1.2. Extraction Procedure

-

Freeze-dry and grind the plant material to a fine powder.

-

Accurately weigh approximately 1 g of the powdered material into a flask.

-

Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process two more times on the residue.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a suitable volume of 50% methanol.

-

For cleaner samples, pass the redissolved extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the isoflavones with methanol.

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

3.1.3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient might be: 0-5 min, 10-20% B; 5-30 min, 20-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 260 nm or MS with electrospray ionization (ESI).

-

Quantification: Create a standard curve for each compound using authentic standards of known concentrations.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol describes a general method for assaying the activity of a recombinant UGT, which can be adapted for both the glucosyltransferase and the xylosyltransferase.[4]

3.2.1. Materials and Reagents

-

Recombinant UGT enzyme (expressed in E. coli or other systems)

-

Calycosin or Calycosin-7-O-glucoside (acceptor substrate)

-

UDP-glucose or UDP-xylose (sugar donor)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

β-mercaptoethanol

-

Methanol

-

HPLC system as described in section 3.1.3.

3.2.2. Assay Procedure

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT or 0.1% β-mercaptoethanol

-

2 mM UDP-sugar (UDP-glucose or UDP-xylose)

-

0.5 mM acceptor substrate (calycosin or calycosin-7-O-glucoside) dissolved in a small amount of DMSO.

-

Purified recombinant UGT enzyme (e.g., 1-5 µg).

-

-

The total reaction volume is typically 50-100 µL.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the product.

3.2.3. Determination of Kinetic Parameters

To determine the Km and Vmax values, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound involves the well-established isoflavonoid pathway followed by a sequential glycosylation catalyzed by two distinct UGTs. While the glucosylation step is relatively well understood, the specific xylosyltransferase responsible for the final step remains to be definitively identified and characterized in the context of calycosin metabolism. Future research should focus on the isolation and functional characterization of this novel enzyme from plants known to produce this compound. Elucidation of its kinetic properties and substrate specificity will be crucial for the successful metabolic engineering of this valuable bioactive compound in microbial or plant-based production systems. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonol-3-O-glycoside xylosyltransferase - Wikipedia [en.wikipedia.org]

- 3. EC 2.4.2.35 [iubmb.qmul.ac.uk]

- 4. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Calycosin 7-O-xylosylglucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin (B1668236) 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside primarily isolated from the roots of Sophora flavescens, has garnered interest for its potential health benefits. This technical guide provides a comprehensive overview of its in vitro antioxidant activity, drawing from available scientific literature. Flavonoids, a broad class of plant secondary metabolites, are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[1][2][3] The antioxidant capacity of flavonoids is a key mechanism underlying their potential therapeutic effects in a range of oxidative stress-related diseases.[4]

While direct quantitative data from standardized in vitro antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) for Calycosin 7-O-xylosylglucoside are not extensively detailed in currently accessible literature, its antioxidant potential is inferred from studies on its hepatoprotective effects and the known activities of its aglycone, calycosin, and other related flavonoids.

Evidence of Antioxidant and Cytoprotective Activity

Research indicates that this compound exhibits hepatoprotective efficacy in human hepatic HL-7702 cells by scavenging oxidative damage.[1] A key study by Shen et al. (2013) investigated a series of isoflavonoid glycosides from Sophora flavescens, including this compound, and noted their inhibitory effects on D-galactosamine-induced cytotoxicity in hepatocytes. While this study provides qualitative evidence of its protective effects, which are often linked to antioxidant mechanisms, it does not provide specific IC50 values from direct radical scavenging assays.

The aglycone, calycosin, has been more extensively studied and demonstrates significant antioxidant activity. It has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase (SOD). Furthermore, calycosin can activate the Nrf2/Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes. The antioxidant activities of calycosin suggest that its glycosylated form, this compound, likely possesses similar, though potentially modulated, properties. It is generally observed that glycosylation can influence the antioxidant capacity of flavonoids.

Experimental Protocols for Assessing In Vitro Antioxidant Activity

For researchers aiming to quantify the antioxidant potential of this compound, the following are detailed methodologies for standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the sample solutions. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Dilution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound.

-

Reaction: Add the diluted ABTS•+ solution to the sample solutions.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add the FRAP reagent to the sample solutions and incubate at 37°C.

-

Measurement: After a specified time (e.g., 30 minutes), measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. Results are typically expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Methodology:

-

Reagent Preparation: Prepare a fluorescein (B123965) working solution, a peroxyl radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a Trolox (a water-soluble vitamin E analog) standard curve.

-

Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the sample or Trolox standard.

-

Incubation: Incubate the plate at 37°C.

-

Initiation: Add the AAPH solution to initiate the reaction.

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. Results are expressed as Trolox equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant activity of flavonoids like this compound is not solely based on direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. Studies on the aglycone, calycosin, have shown that it can activate this pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Putative activation of the Nrf2/Keap1 pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram illustrates a typical workflow for the comprehensive in vitro assessment of the antioxidant activity of a compound like this compound.

Caption: General workflow for assessing the in vitro antioxidant activity of a test compound.

Conclusion

This compound is a promising isoflavonoid with demonstrated cytoprotective effects that are indicative of antioxidant activity. While specific quantitative data from standardized in vitro antioxidant assays are currently limited in the public domain, the known antioxidant properties of its aglycone, calycosin, and other related flavonoids provide a strong rationale for its potential in mitigating oxidative stress. Further research employing the detailed protocols outlined in this guide is necessary to fully characterize and quantify the direct antioxidant capacity of this compound. Such studies will be invaluable for its future development as a potential therapeutic agent.

References

Preliminary Cytotoxicity Screening of Calycosin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of calycosin (B1668236) and its glycoside derivatives. While direct and extensive cytotoxicity data for Calycosin 7-O-xylosylglucoside is limited in the public domain, this document synthesizes available information on the closely related and well-studied parent compound, calycosin, and its 7-O-β-D-glucoside variant. This information serves as a foundational resource for researchers investigating the potential of calycosin-related compounds in drug development.

Introduction to Calycosin and its Derivatives

Calycosin is a phytoestrogen isoflavone (B191592) primarily isolated from Radix astragali, a widely used herb in traditional Chinese medicine.[1] It has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anti-oxidative, and neuroprotective effects.[1] Furthermore, numerous studies have highlighted the anti-tumor effects of calycosin, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[2][3] this compound is a glycosidic derivative of calycosin, and while it has been studied for its hepatoprotective properties, comprehensive cytotoxicity data remains sparse.[4][5] This guide will focus on the cytotoxic profiles of calycosin and its more extensively researched glucoside to provide a relevant framework for understanding the potential of this compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of calycosin and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Calycosin against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| AGS | Gastric Cancer | CCK-8 | 48 | 47.18 | [6] |

| MCF-7 | Breast Cancer | CCK-8 | Not Specified | Not Specified (inhibition observed) | [3] |

| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified (inhibition observed) | [7] |

| MG-63 | Osteosarcoma | MTT | Not Specified | Dose-dependent inhibition | [2] |

| 143B | Osteosarcoma | MTT | 48 | Concentration-dependent decrease in viability | [8] |

| T24 | Bladder Cancer | MTT | Not Specified | Apoptosis induced at 10 µM | [1] |

| SiHa | Cervical Cancer | MTT | 48 | Dose-dependent decrease in viability (0-50 µM) | [9] |

| CaSki | Cervical Cancer | MTT | 48 | Dose-dependent decrease in viability (0-50 µM) | [9] |

| HT29 | Colon Cancer | MTT | 48 | Dose-dependent inhibition (0-100 µM) | [9] |

Table 2: Cytotoxicity of Calycosin-7-O-β-D-glucoside against Liver Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| Huh-7 | Hepatocellular Carcinoma | Not Specified | 24 | 25.49 | [10] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 24 | 18.39 | [10] |

It is important to note that Calycosin has shown low cytotoxicity in normal cell lines, suggesting a potential therapeutic window.[2][6] For instance, studies on osteoblast hFOB1.19 cells and other normal cell lines indicated minimal cytotoxic effects.[2][6] Similarly, Calycosin-7-O-β-glucoside did not exhibit cytotoxicity against human mesenchymal stem cells (MSCs) at concentrations up to 30 μM.[11][12]

Experimental Protocols

A variety of in vitro assays are utilized to assess the cytotoxicity of compounds like this compound. The MTT assay is a widely adopted colorimetric method for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

-

96-well plates

-

Test compound (this compound)

-

Selected cancer cell line and appropriate complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.[13]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[13]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[13]

-

After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[13]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

-

Data Acquisition and Analysis:

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.[13]

-

Visualizations: Signaling Pathways and Experimental Workflow

The cytotoxic effects of calycosin are often mediated through the induction of apoptosis. Several signaling pathways have been implicated in this process.

Studies have shown that calycosin can induce apoptosis in cancer cells through various mechanisms. In osteosarcoma cells, calycosin has been found to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, in an estrogen receptor β (ERβ)-dependent manner.[2] It has also been shown to activate the p38-MAPK pathway, leading to the activation of the mitochondrial apoptotic pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of caspases and PARP cleavage.[8] In gastric cancer cells, calycosin-induced apoptosis is mediated by reactive oxygen species (ROS) and involves the MAPK/STAT3/NF-κB pathway.[14]

Conclusion

The available data strongly suggest that calycosin and its glycoside derivatives possess cytotoxic and pro-apoptotic properties against a variety of cancer cell lines, while exhibiting lower toxicity to normal cells. The preliminary cytotoxicity screening of this compound is a critical step in its evaluation as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute comprehensive preclinical studies. Further investigation is warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound.

References

- 1. ijper.org [ijper.org]

- 2. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calycosin and genistein induce apoptosis by inactivation of HOTAIR/p-Akt signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Perceptive BioScience [perceptivebioscience.com]

- 6. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scienceopen.com [scienceopen.com]

Pharmacokinetics and Metabolism of Calycosin Glycosides: A Technical Guide

Disclaimer: This technical guide addresses the pharmacokinetics and metabolism of Calycosin-7-O-β-D-glucoside , a closely related and extensively studied isoflavonoid (B1168493). There is a significant lack of published scientific literature on the specific pharmacokinetics and metabolism of Calycosin (B1668236) 7-O-xylosylglucoside . While structurally similar, the pharmacokinetic profiles of these two compounds may differ. The information presented herein for Calycosin-7-O-β-D-glucoside is intended to provide a comprehensive overview of a related compound for researchers, scientists, and drug development professionals, given the high potential for nomenclature confusion and the scarcity of data on the xylosylglucoside variant.

Introduction

Calycosin, a major isoflavonoid found in the medicinal herb Astragalus membranaceus, and its glycosides are of significant interest due to their wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. The glycosidic form, particularly Calycosin-7-O-β-D-glucoside, is often the most abundant form in plant extracts. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents.

While Calycosin 7-O-xylosylglucoside has been identified and is noted for its hepatoprotective and antioxidant properties, detailed in vivo and in vitro pharmacokinetic data remains largely unavailable in the public domain. This guide, therefore, focuses on its glucoside analogue to provide a foundational understanding of how this class of compounds behaves in biological systems.

Pharmacokinetic Parameters of Calycosin-7-O-β-D-glucoside

The pharmacokinetic profile of Calycosin-7-O-β-D-glucoside has been investigated in various animal models, primarily in rats, following oral and intravenous administration. The data reveals that the bioavailability of the glucoside is generally low, and it undergoes significant metabolism.

Table 1: Pharmacokinetic Parameters of Calycosin-7-O-β-D-glucoside and its Metabolite Calycosin in Rats

| Parameter | Calycosin-7-O-β-D-glucoside (Oral Administration) | Calycosin (from Glucoside) (Oral Administration) | Reference |

| Tmax (h) | 0.5 - 1.0 | 4.0 - 8.0 | [1] |

| Cmax (ng/mL) | 20 - 50 | 100 - 200 | [1] |

| AUC(0-t) (ng·h/mL) | Varies with dose | Varies with dose | [1] |

| t1/2 (h) | 1.5 - 2.5 | 6.0 - 10.0 | [1] |

| Bioavailability (%) | ~0.3 | Not directly applicable | [2] |

Note: The values presented are approximate ranges compiled from various studies and can vary based on the formulation, dose, and animal model.

Metabolism of Calycosin-7-O-β-D-glucoside

The metabolism of Calycosin-7-O-β-D-glucoside is a multi-step process involving the gut microbiota and host enzymes. The primary metabolic pathway involves the hydrolysis of the glycosidic bond to release the aglycone, calycosin, which is then further metabolized.

Key metabolic transformations include:

-

Deglycosylation: The initial and most critical step is the removal of the glucose moiety, primarily by the gut microbiota, to form calycosin.

-

Glucuronidation: The liberated calycosin undergoes extensive phase II metabolism, mainly in the liver and intestines, to form glucuronide conjugates.

-

Sulfation: Sulfation is another potential phase II metabolic pathway for calycosin.

-

Methylation/Demethylation: Minor metabolic reactions may also occur.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacokinetics and metabolism of Calycosin-7-O-β-D-glucoside. Below are generalized methodologies based on published studies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Calycosin-7-O-β-D-glucoside and its primary metabolite, calycosin, after oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Drug Administration: Calycosin-7-O-β-D-glucoside is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Calycosin-7-O-β-D-glucoside and calycosin are determined using a validated LC-MS/MS method.[1][3]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with appropriate software.

In Vitro Metabolism using Gut Microbiota

Objective: To investigate the role of gut microbiota in the metabolism of Calycosin-7-O-β-D-glucoside.

Methodology:

-

Preparation of Gut Microbiota: Fecal contents are collected from rats and homogenized in an anaerobic medium. The suspension is then centrifuged to obtain the bacterial fraction.

-

Incubation: Calycosin-7-O-β-D-glucoside is incubated with the prepared gut microbiota suspension under anaerobic conditions at 37°C.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Preparation: The reaction is terminated (e.g., by adding methanol), and the samples are centrifuged to remove bacterial debris.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of its aglycone, calycosin.

Bioanalytical Method: LC-MS/MS

The sensitive and specific quantification of Calycosin-7-O-β-D-glucoside and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Calycosin-7-O-β-D-glucoside and Calycosin in Rat Plasma

| Parameter | Calycosin-7-O-β-D-glucoside | Calycosin |

| Chromatographic Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid) | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode | Electrospray Ionization (ESI), typically in positive or negative mode |

| MRM Transition (m/z) | Parent ion -> Product ion (specific to the compound) | Parent ion -> Product ion (specific to the compound) |

| Lower Limit of Quantification (LLOQ) | 0.02 - 1.17 ng/mL | 0.1 - 0.73 ng/mL |

Conclusion

The pharmacokinetic profile of Calycosin-7-O-β-D-glucoside is characterized by poor oral bioavailability and extensive metabolism, primarily driven by the gut microbiota. The initial deglycosylation to the aglycone, calycosin, is a critical step that precedes systemic absorption and subsequent phase II conjugation. The resulting metabolites are then distributed throughout the body and eventually excreted.

Further research is warranted to elucidate the specific pharmacokinetic and metabolic pathways of this compound to better understand its therapeutic potential. The methodologies and findings presented in this guide for its glucoside counterpart can serve as a valuable framework for such future investigations.

References

- 1. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzoyl and isoflavonoid glycosides from Sophora flavescens: inhibition of the cytotoxic effect of D-galactosamine on human hepatocyte HL-7702 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Dibenzoyl and Isoflavonoid Glycosides from Sophora flavescens: Inhibition of the Cytotoxic Effect of dâGalactosamine on Human Hepatocyte HL-7702 - Journal of Natural Products - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Review of Isoflavonoid Glycosides from Leguminosae: From Phytochemistry to Therapeutic Potential

Introduction

Isoflavonoid (B1168493) glycosides are a class of specialized metabolites predominantly found in the plant family Leguminosae (Fabaceae).[1][2][3] These compounds are characterized by a 3-phenylchroman skeleton, which is structurally similar to human estrogens, leading to their classification as phytoestrogens.[1][4] In their natural state, isoflavonoids are typically present as glycosides, where a sugar molecule is attached to the isoflavone (B191592) aglycone.[4] The most common aglycones include genistein (B1671435), daidzein (B1669772), and glycitein, which can exist in various glycosidic forms such as β-D-glycosides, 6″-O-malonyl-glycosides, and 6″-O-acetyl-glycosides.[4]

These compounds play crucial roles in the physiology of leguminous plants, acting as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria, and as phytoalexins that defend against pathogens.[1][5][6][7] Beyond their ecological significance, isoflavonoid glycosides have garnered considerable attention from the scientific community for their potential health benefits in humans. Research suggests they may offer protection against a range of chronic conditions, including hormone-dependent cancers, cardiovascular diseases, osteoporosis, and menopausal symptoms.[1][4][6] This technical guide provides an in-depth review of the isoflavonoid glycosides from Leguminosae, focusing on their distribution, biological activities, underlying signaling pathways, and the experimental protocols used for their study.

Distribution and Quantitative Analysis of Isoflavonoid Glycosides in Leguminosae

Isoflavonoids are characteristic secondary metabolites of the Leguminosae family, particularly abundant in the subfamily Papilionoideae.[2][3] Their presence and concentration can vary significantly between different species and even cultivars. The following table summarizes the quantitative analysis of major isoflavonoid glycosides in selected species from the Leguminosae family.

| Plant Species | Isoflavonoid Glycoside | Concentration (mg/g dry matter) | Reference |

| Trifolium medium | Biochanin A-7-O-glucoside-6-O-malonate | 20.63 | [8] |

| Trifolium medium | Formononetin-7-O-glucoside-6-O-malonate | 7.31 | [8] |

| Genista tinctoria | Genistin | 19.65 (total isoflavones) | [8] |

| Trifolium pratense | Total Isoflavones | 12.56 | [8] |

| Cytisus scoparius | Daidzin | 0.60 ± 0.03 | [8] |

| Cytisus scoparius | Genistin | 1.08 ± 0.02 | [8] |

| Melilotus albus | Daidzin | 3.23 ± 0.11 | [8] |

Biological Activities of Isoflavonoid Glycosides

Isoflavonoid glycosides and their aglycones exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.

Anticancer Effects

A significant body of research has focused on the potential of isoflavonoids to prevent and treat cancer. Their mechanisms of action are multifaceted and include:

-

Estrogenic and Antiestrogenic Activity: Due to their structural similarity to estrogen, isoflavonoids can bind to estrogen receptors (ERs), exhibiting either estrogenic or antiestrogenic effects depending on the target tissue and the endogenous estrogen levels.[4][9] This can be particularly relevant in hormone-dependent cancers like breast and prostate cancer.[1]

-

Induction of Apoptosis: Isoflavonoids have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[4][10] For instance, genistein can induce apoptosis by activating the caspase-9/caspase-3 pathway.[4]

-

Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and inhibit the proliferation of cancer cells.[9] Genistein, for example, has been shown to inhibit protein tyrosine kinases, which are crucial for growth signaling pathways.[4]

-

Anti-angiogenesis: Some isoflavonoids can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[10]

The following table summarizes some of the reported anticancer activities of isoflavonoids:

| Isoflavone/Glycoside | Cancer Cell Line | Effect | Reference |

| Genistein | SK-OV-3 (Ovarian) | Inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis | [10] |

| Genistein | Estrogen receptor-negative breast cancer cells | Inhibition of protein tyrosine kinase-dependent transcription of c-fos and cell proliferation | [4] |

| Prunetin and Prunetin glucoside | Various cancers | Induction of apoptosis | [10] |

| Extracts from Genista tinctoria | MCF7 (Breast) | High cytotoxicity | [8] |

| Extracts from Cytisus scoparius and Ononis arvensis | MDA-MB-231 (Breast) | High cytotoxicity | [8] |

Other Biological Activities

Beyond their anticancer properties, isoflavonoid glycosides have been associated with a range of other health benefits:

-

Cardiovascular Protection: They may help in preventing cardiovascular diseases.[1]

-

Neuroprotection: There is evidence to suggest a role in delaying the onset of Alzheimer's disease.[1]

-

Anti-inflammatory Properties: Isoflavonoids possess anti-inflammatory effects.[1]

-

Antioxidant Activity: Genistein and daidzein have demonstrated stronger antioxidant activity than their corresponding glycosides.[4]

-

Modulation of Metabolism: They can influence carbohydrate and lipid metabolism.[9]

Experimental Protocols

The study of isoflavonoid glycosides involves a series of well-defined experimental procedures for their extraction, isolation, and characterization.

Extraction of Isoflavonoid Glycosides

The choice of extraction method is critical for obtaining a high yield and purity of isoflavonoid glycosides.

-

Reflux Extraction: An optimized method for extracting isoflavones from Fabaceae species involves a 60-minute reflux with 50% methanol (B129727) and a plant material-to-solvent ratio of 1:125.[8]

-

Maceration: Powdered plant material can be extracted by maceration with a solvent system like ethanol (B145695):water (70:30, v/v) for several days at room temperature.[11]

-

Pressurized Liquid Extraction (PLE): This technique has shown advantages over conventional methods. Optimal efficiency for isoflavone extraction from Trifolium species was achieved using methanol-water (75:25, v/v) at 125°C.[12]

-

Ultrasound-Assisted Extraction (UAE): UAE is often more efficient than traditional methods like Soxhlet extraction.[12] For Pueraria lobata, optimal conditions were found to be 50% ethanol as the extractant, 650 W ultrasonic power at 298.15 K with agitation.[12]

-

Supercritical Fluid Extraction (SFE): While SFE with CO2 has been explored, it is generally not recommended for the quantitative extraction of isoflavonoid glycosides as it provides lower yields compared to solid-liquid extraction.[12]

Isolation and Purification

Following extraction, various chromatographic techniques are employed to isolate and purify individual isoflavonoid glycosides.

-

Column Chromatography (CC): This is a standard technique for the initial fractionation of crude extracts.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (prep-RP-HPLC): This method is effective for the large-scale isolation of isoflavones and their glycosides with high purity (>95%).[13]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a visual quality control tool for identifying major isoflavone glycosides.[13]

Characterization and Quantification

The structural elucidation and quantification of isolated compounds are performed using a combination of spectroscopic and chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are the primary techniques for the separation and quantification of isoflavonoid glycosides.[8][13]

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete structural elucidation of novel or complex isoflavonoid glycosides.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of isoflavonoid glycosides are mediated through their interaction with various cellular signaling pathways.

Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids in legumes is a well-characterized multi-step process that begins with the general phenylpropanoid pathway.[1][14]

Caption: General biosynthetic pathway of isoflavonoid glycosides in Leguminosae.

Role in Rhizobia-Legume Symbiosis

Isoflavonoids are crucial signaling molecules in the establishment of symbiotic relationships between leguminous plants and nitrogen-fixing rhizobia.[1]

Caption: Signaling cascade in rhizobia-legume symbiosis initiated by isoflavonoids.

Anticancer Signaling Pathways

The anticancer effects of isoflavonoids are mediated by their influence on multiple signaling pathways that regulate cell survival, proliferation, and death.[4][15]

Caption: Key signaling pathways modulated by isoflavonoids in cancer cells.

Experimental Workflow for Isoflavonoid Analysis

A typical workflow for the analysis of isoflavonoid glycosides from plant material is depicted below.

References

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavonoids of the leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids of Leguminous Plants: Structure, Biological Activity, and Biosynthesis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Calycosin 7-O-β-D-glucoside by HPLC-UV

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Calycosin 7-O-β-D-glucoside. This method is sensitive, specific, accurate, and precise, making it suitable for the quality control and standardization of herbal extracts and pharmaceutical preparations containing this isoflavonoid (B1168493).

Introduction

Calycosin 7-O-β-D-glucoside is a major bioactive isoflavonoid found in various medicinal plants, notably in the roots of Astragalus membranaceus (Radix Astragali). It is recognized for its potential therapeutic properties. Consequently, a reliable and validated analytical method is crucial for its quantification in research, development, and quality control. This document provides a detailed protocol for the determination of Calycosin 7-O-β-D-glucoside using a reversed-phase HPLC-UV system.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., Polaris C18, 250 mm x 4.6 mm, 5 µm) is recommended.[1]

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

-

Reference Standard: Calycosin 7-O-β-D-glucoside (purity ≥ 98%).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18 (e.g., Polaris C18, 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol:Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[1] |

| Injection Volume | 20 µL |

| UV Detection | 254 nm[1] |

| Run Time | Approximately 20 minutes |

Preparation of Standard Solutions

A stock solution of Calycosin 7-O-β-D-glucoside (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.2 to 50.0 µg/mL.[2]

Sample Preparation

For herbal extracts, a specific amount of the dried extract is accurately weighed and dissolved in methanol. The solution is then sonicated for 30 minutes and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Linearity

The linearity of the method was evaluated by analyzing the standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Calycosin 7-O-β-D-glucoside.

| Parameter | Result |

| Linearity Range | 0.2 - 50.0 µg/mL[2] |

| Regression Equation | Y = 3035.97X - 14.85[1] |